Galnacalpha1-3Gal

描述

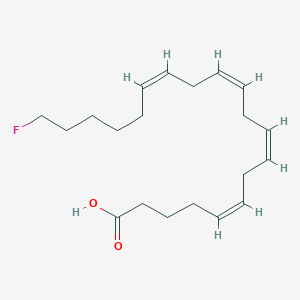

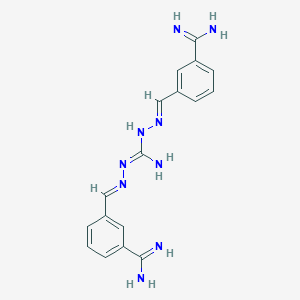

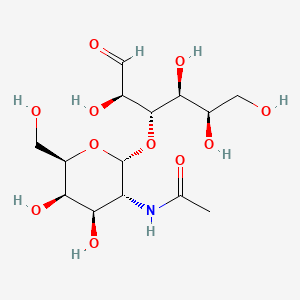

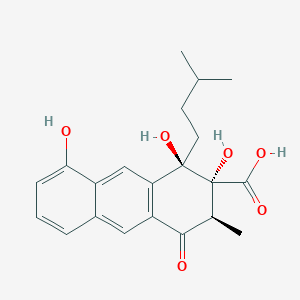

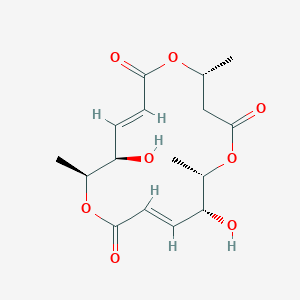

Galnacalpha1-3Gal is a complex carbohydrate molecule that plays a significant role in various biological processes. It is a disaccharide composed of N-acetylgalactosamine and galactose linked by an alpha(1-3) glycosidic bond. This compound is involved in glycosylation, a critical post-translational modification of proteins and lipids, which affects their stability, activity, and cellular localization.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Galnacalpha1-3Gal typically involves enzymatic methods using glycosyltransferases. One common approach is the use of alpha(1-3) N-acetylgalactosaminyltransferase, which transfers N-acetylgalactosamine from a donor molecule (such as UDP-N-acetylgalactosamine) to an acceptor molecule (such as galactose) under specific conditions .

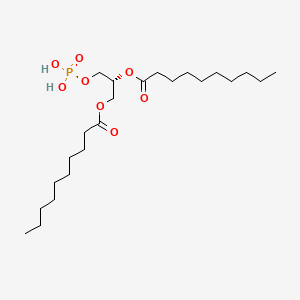

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered microorganisms, such as Escherichia coli, are used to express the necessary glycosyltransferases. The fermentation process is optimized to maximize the yield of the desired disaccharide, followed by purification steps to isolate the compound .

化学反应分析

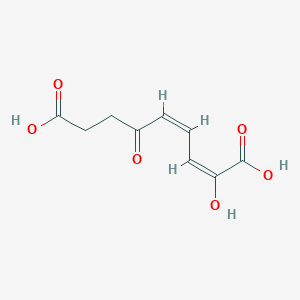

Types of Reactions: Galnacalpha1-3Gal can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can introduce different functional groups into the molecule, often using reagents like halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Sodium periodate in aqueous solution.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

科学研究应用

Galnacalpha1-3Gal has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex glycoconjugates.

Biology: Plays a role in cell-cell communication and recognition processes.

Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific cell types.

Industry: Utilized in the production of glycosylated proteins and other biopharmaceuticals.

作用机制

The mechanism of action of Galnacalpha1-3Gal involves its role in glycosylation. It acts as a substrate for glycosyltransferases, which transfer the disaccharide to proteins or lipids, modifying their function and localization. This modification can affect various cellular processes, including signal transduction, immune response, and cell adhesion .

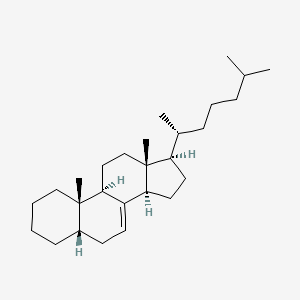

相似化合物的比较

N-Acetylglucosaminyl-alpha(1-3)galactose: Similar structure but with N-acetylglucosamine instead of N-acetylgalactosamine.

N-Acetylgalactosaminyl-beta(1-3)galactose: Similar structure but with a beta(1-3) linkage instead of alpha(1-3).

Uniqueness: Galnacalpha1-3Gal is unique due to its specific alpha(1-3) glycosidic bond, which influences its biological activity and interactions. This specific linkage is recognized by certain lectins and antibodies, making it valuable in diagnostic and therapeutic applications .

属性

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11+,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEICUVBTAEZNP-IVEGRXJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216903 | |

| Record name | N-Acetylgalactosaminyl-alpha(1-3)galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66781-75-7 | |

| Record name | N-Acetylgalactosaminyl-alpha(1-3)galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066781757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylgalactosaminyl-alpha(1-3)galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)

![1,3,6,7-Tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B1242582.png)